molecular formula C14H11F3N2O3 B11790518 2-(p-Tolyl)-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid

2-(p-Tolyl)-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid

Cat. No.: B11790518
M. Wt: 312.24 g/mol
InChI Key: FVDHRXDFAZUZPP-UHFFFAOYSA-N
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Description

2-(p-Tolyl)-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Tolyl)-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as β-diketones with amidines under acidic or basic conditions.

    Introduction of the p-tolyl group: This step might involve a Friedel-Crafts alkylation or acylation reaction.

    Attachment of the trifluoroethoxy group: This can be done through nucleophilic substitution reactions using trifluoroethanol and a suitable leaving group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolyl)-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoroethanol with a suitable leaving group in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(p-Tolyl)-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethoxy group could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(p-Tolyl)pyrimidine-4-carboxylic acid: Lacks the trifluoroethoxy group, which might affect its reactivity and binding properties.

    6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid: Lacks the p-tolyl group, which could influence its chemical and biological activity.

Uniqueness

2-(p-Tolyl)-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid is unique due to the presence of both the p-tolyl and trifluoroethoxy groups, which can confer distinct chemical properties and biological activities compared to similar compounds.

Properties

Molecular Formula

C14H11F3N2O3

Molecular Weight

312.24 g/mol

IUPAC Name

2-(4-methylphenyl)-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C14H11F3N2O3/c1-8-2-4-9(5-3-8)12-18-10(13(20)21)6-11(19-12)22-7-14(15,16)17/h2-6H,7H2,1H3,(H,20,21)

InChI Key

FVDHRXDFAZUZPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(F)(F)F)C(=O)O

Origin of Product

United States

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